molecular formula C14H18INO2 B13034998 Tert-butyl 5-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Tert-butyl 5-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B13034998
M. Wt: 359.20 g/mol
InChI Key: JYLNHEPCWIAUAL-UHFFFAOYSA-N
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Description

Tert-butyl 5-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a substituted tetrahydroisoquinoline derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 2-position and an iodine substituent at the 5-position. Such compounds are typically intermediates in medicinal chemistry, enabling further functionalization via cross-coupling reactions or deprotection strategies .

Properties

Molecular Formula

C14H18INO2

Molecular Weight

359.20 g/mol

IUPAC Name

tert-butyl 5-iodo-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C14H18INO2/c1-14(2,3)18-13(17)16-8-7-11-10(9-16)5-4-6-12(11)15/h4-6H,7-9H2,1-3H3

InChI Key

JYLNHEPCWIAUAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=C2I

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 5-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves several steps, including the formation of the isoquinoline core and the introduction of the tert-butyl, iodine, and carboxylate groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Isoquinoline Core: This can be achieved through various cyclization reactions, such as the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives.

    Introduction of the Tert-Butyl Group: This step often involves the use of tert-butyl halides in the presence of a base to form the tert-butyl group.

    Carboxylation: The carboxylate group can be introduced through carboxylation reactions, often using carbon dioxide (CO2) in the presence of a base.

Chemical Reactions Analysis

Tert-butyl 5-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).

Scientific Research Applications

Tert-butyl 5-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular processes. Its iodine atom allows for easy detection using radiolabeling techniques.

    Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its isoquinoline core is a common motif in many pharmacologically active compounds.

    Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 5-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The iodine atom in the compound can participate in halogen bonding, which can influence its binding affinity to target proteins. Additionally, the carboxylate group can form hydrogen bonds with amino acid residues in the active site of enzymes, further modulating its activity.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the tetrahydroisoquinoline scaffold significantly influence chemical behavior. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituent (Position) Physical State Yield (%) Key Applications/Reactivity References
Tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate Br (7) Pale orange oil 99 Suzuki coupling precursor
Tert-butyl 5-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate NO₂ (5) Electron-deficient intermediate for reduction or substitution
Tert-butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate OH (6) Solid Hydrogen-bonding motifs; medicinal intermediates
Tert-butyl 6-amino-7-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate NH₂ (6), Cl (7) Solid Dual electronic effects (donor/acceptor); antimicrobial agents
Tert-butyl 7-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate COCH₃ (7) Electrophilic reactivity; ketone-based derivatization

Key Observations:

  • Electron-Withdrawing Groups (EWGs): Bromo (7-Br) and nitro (5-NO₂) substituents enhance electrophilicity, facilitating cross-coupling (e.g., Suzuki reactions) or nucleophilic aromatic substitution.
  • Electron-Donating Groups (EDGs): Hydroxy (5-OH, 6-OH) and amino (6-NH₂) groups increase solubility via hydrogen bonding and direct further functionalization (e.g., etherification, acylation) .
  • Steric Effects: Bulky substituents like trifluoromethyl (7-CF₃) or benzyl groups (7-benzyl) may hinder reactivity at adjacent positions, as seen in palladium-catalyzed reactions requiring steric accessibility .

Physicochemical Properties

  • Physical State: Halogenated derivatives (Br, I) are often oils, while polar groups (OH, NH₂) favor solid states .
  • Spectroscopic Data:
    • NMR: Substituents like CF₃ (δ ~ -60 ppm in ¹⁹F NMR) and acetyl (δ ~ 2.6 ppm for CH₃ in ¹H NMR) provide distinct spectral signatures .
    • HRMS: Accurate mass data (e.g., m/z 488.2185 for oxadiazole derivatives) confirm molecular identities .

Biological Activity

Tert-butyl 5-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate, with the CAS number 1772635-36-5 and a molecular weight of 359.20 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C14H18INO2
  • Molecular Weight : 359.20 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the iodination of dihydroisoquinoline derivatives followed by carboxylation. The use of various iodinating agents and conditions can influence the yield and purity of the final product.

Biological Activity

Research indicates that compounds similar to tert-butyl 5-iodo-3,4-dihydroisoquinoline derivatives exhibit a range of biological activities:

Anticancer Activity

Studies have shown that certain dihydroisoquinoline derivatives possess anticancer properties. For instance, a related compound demonstrated significant cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties

Dihydroisoquinolines have been reported to exhibit antimicrobial activity. The presence of iodine in the structure may enhance this activity due to its known effects on microbial cell membranes and metabolic processes .

Neuroprotective Effects

Some studies suggest that isoquinoline derivatives can provide neuroprotective benefits, potentially through the modulation of neurotransmitter systems or by reducing oxidative stress .

Case Studies and Research Findings

StudyFindings
Anticancer Activity A study reported that derivatives similar to tert-butyl 5-iodo compounds showed IC50 values in the micromolar range against breast cancer cells, indicating effective cytotoxicity .
Neuroprotective Effects Research indicated that certain isoquinoline derivatives could protect neuronal cells from oxidative damage, suggesting potential therapeutic applications in neurodegenerative diseases .
Antimicrobial Activity A compound with structural similarities exhibited broad-spectrum antimicrobial effects against Gram-positive and Gram-negative bacteria, highlighting its potential as an antibiotic agent .

The mechanisms underlying the biological activities of tert-butyl 5-iodo-3,4-dihydroisoquinoline derivatives are still under investigation. However, preliminary data suggest:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.
  • Membrane Disruption : Interaction with microbial membranes resulting in increased permeability and cell lysis.
  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress in neuronal cells.

Q & A

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal ConditionYield RangeReference
CatalystPd(PPh₃)₄ (5 mol%)70–85%
Temperature100°C (microwave)80–90%
SolventDMF75–85%

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

Basic Research Question
Methodological Answer:

  • ¹H/¹³C NMR : Key signals include:
    • tert-butyl group: δ 1.45 ppm (9H, s) in ¹H NMR; δ 28.2 (3×CH₃), 80.5 (C-O) in ¹³C NMR.
    • Dihydroisoquinoline protons: δ 3.0–4.0 ppm (m, CH₂-N and CH₂-I) .
  • Mass Spectrometry (ESI+) : Molecular ion peak [M+H]⁺ at m/z 374.05 (calculated for C₁₄H₁₇INO₂) .
  • IR Spectroscopy : C=O stretch at ~1680 cm⁻¹ confirms the carbamate group .

How does the iodo substituent at position 5 influence reactivity in cross-coupling reactions compared to bromo or hydroxy analogues?

Advanced Research Question
Methodological Answer:
The iodo group enhances electrophilicity due to lower bond dissociation energy (C-I: ~234 kJ/mol vs. C-Br: ~276 kJ/mol), making it more reactive in Suzuki-Miyaura couplings. Comparative studies with bromo derivatives (e.g., tert-butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate) show:

  • Reaction Rate : Iodo derivatives react 3–5× faster with arylboronic acids .
  • Byproduct Formation : Iodo substrates may require lower temperatures to minimize dehalogenation .

Q. Table 2: Substituent Effects on Reactivity

SubstituentCross-Coupling EfficiencyOptimal CatalystReference
Iodo (5-I)High (90–95%)Pd(OAc)₂/XPhos
Bromo (5-Br)Moderate (70–80%)PdCl₂(dppf)
Hydroxy (5-OH)Low (requires activation)N/A

What strategies resolve contradictions in biological activity studies of derivatives?

Advanced Research Question
Methodological Answer:
Contradictions in bioactivity data (e.g., variable IC₅₀ values) often arise from:

  • Impurity Profiles : Use HPLC-MS to verify purity (>98%) and rule out byproduct interference .
  • Solvent Effects : Compare activity in DMSO vs. aqueous buffers; DMSO >1% can alter membrane permeability .
  • Crystallographic Validation : Resolve stereochemical ambiguities via X-ray diffraction of intermediates (e.g., tert-butyl sulfonamide derivatives) .

What computational methods predict stability and electronic properties in solvent systems?

Advanced Research Question
Methodological Answer:

  • DFT Calculations : Gaussian 09 with B3LYP/6-31G* basis set predicts HOMO/LUMO energies, showing higher electrophilicity in polar solvents (ε = 37.5 for DMF) .
  • Molecular Dynamics (MD) : Simulate solvation shells to assess stability; iodo derivatives exhibit stronger van der Waals interactions in nonpolar solvents (e.g., hexane) .
  • Degradation Studies : Accelerated stability testing (40°C/75% RH) shows <5% decomposition over 30 days when stored at 2–8°C in sealed containers .

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